REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:18]=[CH:17][C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[CH:10]=2)=[CH:5][CH:4]=1.Cl.[NH+]1C=CC=CC=1>>[CH:10]1[C:11]2[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:17]=[CH:18][C:9]=1[C:6]1[CH:7]=[CH:8][C:3]([OH:2])=[CH:4][CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C1=CC2=CC=CC=C2C=C1
|
Name
|
pyridinium HCl
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
Cl.[NH+]1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 190° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)C1=CC=C(C=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.84 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |